molecular formula C19H11O5D5 B602754 Phenyl-d5-7-hydroxywarfarin CAS No. 94820-65-2

Phenyl-d5-7-hydroxywarfarin

Cat. No.: B602754
CAS No.: 94820-65-2
M. Wt: 329.37
InChI Key:
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Description

Phenyl-d5-7-hydroxywarfarin is a deuterated derivative of 7-hydroxywarfarin, a major metabolite of the anticoagulant drug warfarin. This compound is primarily used as an internal standard in analytical techniques such as mass spectrometry to quantify warfarin and its metabolites in biological samples .

Scientific Research Applications

Phenyl-d5-7-hydroxywarfarin has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of warfarin and its metabolites.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of warfarin.

    Medicine: Utilized in clinical research to monitor warfarin levels in patients and study drug interactions.

    Industry: Applied in the quality control of pharmaceutical products containing warfarin

Mechanism of Action

Target of Action

Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin . Warfarin primarily targets Vitamin K epoxide reductase, an enzyme that plays a crucial role in the clotting process. By inhibiting this enzyme, warfarin prevents the synthesis of active forms of certain clotting factors that are vital for blood coagulation.

Safety and Hazards

Phenyl-d5-7-hydroxywarfarin is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It’s harmful if swallowed and causes serious eye damage .

Future Directions

While specific future directions for Phenyl-d5-7-hydroxywarfarin are not available, research into warfarin and its metabolites continues to be an active area of study. For example, a recent study discovered a novel reductive elimination pathway for 10-hydroxywarfarin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-d5-7-hydroxywarfarin involves the deuteration of phenyl groups in 7-hydroxywarfarin. The process typically includes the following steps:

    Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.

    Coupling Reaction: The deuterated benzene is then coupled with a suitable precursor to form the deuterated phenyl group.

    Hydroxylation: The phenyl group is hydroxylated to form 7-hydroxywarfarin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Phenyl-d5-7-hydroxywarfarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Comparison with Similar Compounds

    7-Hydroxywarfarin: The non-deuterated form of Phenyl-d5-7-hydroxywarfarin.

    4-Hydroxycoumarin: A precursor in the synthesis of warfarin and its derivatives.

    Phenyl-d5-warfarin: Another deuterated derivative of warfarin.

Uniqueness: this compound is unique due to its deuterated phenyl group, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it a valuable tool in research and quality control applications .

Properties

IUPAC Name

4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYEJMLNMTTJA-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746669
Record name 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94820-65-2
Record name 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-D(5)-hydroxywarfarin
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